4-Propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring substituted with a propyl group and a thiol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the triazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Propyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Industry
In the materials science field, this compound is used in the development of corrosion inhibitors and metal chelators. Its ability to form stable complexes with metal ions makes it useful in protecting metal surfaces from corrosion.
Mechanism of Action
The biological activity of 4-Propyl-4H-1,2,4-triazole-3-thiol is primarily attributed to its thiol group, which can form covalent bonds with thiol-reactive sites in proteins. This interaction can inhibit the function of enzymes by modifying cysteine residues, leading to altered cellular processes. The triazole ring may also contribute to the compound’s ability to interact with nucleic acids and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-4H-1,2,4-triazole-3-thiol
- 5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to its analogs, 4-Propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific propyl substitution, which can influence its lipophilicity and reactivity. This makes it particularly suitable for applications where hydrophobic interactions are crucial, such as in the design of lipophilic drugs or materials.
Properties
IUPAC Name |
4-propyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-8-4-6-7-5(8)9/h4H,2-3H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHHCDJJRLONST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NNC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244957 | |
Record name | 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27105-99-3 | |
Record name | 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27105-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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